N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
The compound N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide features a benzamide core substituted with an N-butyl group at the 3-position of the benzene ring. Attached to the imidazole ring is a sulfanyl-linked carbamoyl methyl group, which is further substituted with a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-butyl-3-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-11-25-23(30)17-7-6-8-18(14-17)28-13-12-26-24(28)33-16-22(29)27-20-10-9-19(31-2)15-21(20)32-3/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMLBJLSLNZWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the imidazole ring and the dimethoxyphenyl group. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The presence of the imidazole ring allows for potential interactions with metal ions, which can modulate the activity of metalloenzymes. Additionally, the dimethoxyphenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Key Modifications
The target compound shares a benzamide backbone with several synthesized derivatives, but its unique substituents differentiate it from others:
- 2,4-Dimethoxyphenyl carbamoyl group : This group enhances electron-donating properties and lipophilicity compared to halogenated phenyl groups in other analogs .
- Sulfanyl linkage : Unlike ureido or alkyl chains in related compounds, the sulfanyl group may influence redox stability or hydrogen-bonding interactions .
- N-butyl chain : This alkyl chain could improve membrane permeability relative to shorter chains or aromatic substituents .
Key Observations:
Anti-inflammatory Activity :
- Compound 3a () demonstrated significant anti-inflammatory and analgesic effects at 100 mg/kg orally, attributed to halogenated phenyl groups enhancing target binding .
- MZO-2 (), which shares the 2,4-dimethoxyphenyl motif with the target compound, showed efficacy in suppressing carrageenan-induced edema and contact sensitivity in mice, suggesting that methoxy groups may modulate inflammation pathways .
Structural-Activity Relationships (SAR): Halogen vs. Methoxy Substitutents: Chloro/bromo phenyl groups (e.g., 3a, 3g, 3h) in compounds improve activity but may increase toxicity risks compared to methoxy groups, which are electron-rich and less reactive .
Toxicity Considerations: Compounds with halogenated aromatic rings (e.g., 3a, 3h) showed low gastric toxicity at therapeutic doses, but long-term safety profiles remain unstudied .
Biological Activity
N-butyl-3-[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's structure, synthesis, and biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 565.7 g/mol. The structure features a benzamide moiety linked to an imidazole ring, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H35N5O5S |
| Molecular Weight | 565.7 g/mol |
| CAS Number | 1037222-83-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes forming a thiol intermediate that reacts with an imidazole precursor. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Biological Activity
Research indicates that compounds containing imidazole and benzamide structures often exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that imidazole derivatives can inhibit tumor growth by interfering with specific cellular pathways. For instance, similar compounds have been evaluated for their ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound's structure suggests potential activity against various bacterial strains. Imidazole derivatives are known for their efficacy in disrupting microbial membranes or inhibiting essential enzymes.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting physiological processes.
Case Studies and Research Findings
- Antitumor Studies : A study published in PubMed examined several imidazole derivatives, revealing that modifications at the benzamide position enhanced cytotoxicity against various cancer cell lines. The presence of the butyl group was noted to improve solubility and bioavailability .
- Antimicrobial Activity : Research indicated that related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Enzyme Interaction Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to specific targets such as kinases and phosphatases. These studies suggest a favorable interaction profile that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
